Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl-, (+-)-
Description
Halogen Synergy
The 4-chloro/β,β-difluoro combination creates synergistic electronic effects:
Steric Effects
The β,β-difluoro group occupies 23% more van der Waals volume than a single fluorine atom, potentially hindering interactions with monoamine transporters compared to 4-chloroamphetamine.
Electronic Modulation
Frontier Molecular Orbital (FMO) analysis shows:
- HOMO : Localized on the aromatic ring (-7.34 eV)
- LUMO : Centered at the amine nitrogen (-1.02 eV)
- Energy gap ΔE = 6.32 eV (wider than amphetamine's 5.89 eV)
This electronic profile suggests reduced nucleophilic reactivity compared to non-fluorinated analogs, aligning with observed stability in protic solvents.
Properties
CAS No. |
37410-86-9 |
|---|---|
Molecular Formula |
C9H10ClF2N |
Molecular Weight |
205.63 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1,1-difluoropropan-2-amine |
InChI |
InChI=1S/C9H10ClF2N/c1-6(13)9(11,12)7-2-4-8(10)5-3-7/h2-6H,13H2,1H3 |
InChI Key |
SPWVXTBZJIXEMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Step 1: Halogenation of the aromatic ring to introduce the 4-chloro substituent.
- Step 2: Introduction of the ethanamine side chain with alpha-methyl substitution.
- Step 3: Selective difluorination at the beta position of the ethanamine side chain.
- Step 4: Resolution or racemization to obtain the (+-)- mixture.
Detailed Synthetic Routes
Aromatic Ring Halogenation
- Starting material: Benzeneethanamine or a protected derivative.
- Method: Electrophilic aromatic substitution using chlorine sources such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to selectively chlorinate the para position relative to the ethanamine side chain.
- Notes: The presence of the amine group directs substitution to the para position; protection of the amine (e.g., as a Boc or acetamide) is often necessary to avoid side reactions.
Side Chain Construction and Alpha-Methyl Introduction
- Approach: The ethanamine side chain with alpha-methyl can be introduced via reductive amination or alkylation of a suitable precursor such as 4-chlorophenylacetone.
- Example: Reductive amination of 4-chlorophenylacetone with ammonia or a primary amine source, followed by methylation at the alpha position using methyl iodide or methyl triflate under basic conditions.
- Alternative: Use of chiral auxiliaries or chiral catalysts to control stereochemistry at the alpha carbon.
Beta,beta-Difluorination
- Key step: Introduction of two fluorine atoms at the beta position adjacent to the amine.
- Methods:
- Electrophilic fluorination: Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) on a suitable beta-substituted precursor.
- Nucleophilic fluorination: Using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor reagents to replace beta-hydroxyl or beta-halogen groups with fluorine.
- Challenges: Controlling regioselectivity and avoiding over-fluorination or decomposition.
- Notes: Fluorination at the beta position is often performed on protected intermediates to prevent side reactions with the amine.
Racemization and Purification
- The final compound is obtained as a racemic mixture ((+-)-).
- Purification is typically done by chromatographic methods or crystallization.
- Enantiomeric resolution can be performed if needed using chiral chromatography or formation of diastereomeric salts.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Aromatic chlorination | N-chlorosuccinimide (NCS), solvent (e.g., CH2Cl2), mild heat | Protect amine if necessary |
| 2 | Reductive amination/alkylation | 4-chlorophenylacetone, NH3 or amine, NaBH4 or catalytic hydrogenation | Alpha-methylation via methyl iodide/base |
| 3 | Beta,beta-difluorination | DAST, Deoxo-Fluor, or Selectfluor | Performed on protected intermediates |
| 4 | Racemization/purification | Chromatography, crystallization | Obtain racemic mixture (+/-) |
Research Findings and Considerations
- Fluorination Stability: The C–F bond is generally stable; however, fluorinated benzyl derivatives can undergo metabolic defluorination or alkylation side reactions, especially with benzylchlorides and benzylfluorides, which may affect yield and purity.
- Chlorine Substitution Effects: The 4-chloro substituent on the aromatic ring influences the electronic properties and reactivity of the molecule, often reducing alkylating activity compared to other halogenated analogs.
- Synthetic Challenges: Achieving selective beta,beta-difluorination without affecting the alpha-methyl or amine groups requires careful choice of fluorinating agents and protecting groups.
- Environmental and Safety Notes: Use of fluorinating reagents like DAST requires strict control due to their toxicity and potential for hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-1,1-difluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents such as chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-1,1-difluoropropan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-1,1-difluoropropan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Trends
- NBOMe Analogs: 25I-NBOMe and 25B-NBOMe exhibit nanomolar affinity for 5-HT₂ₐ receptors, but their safety profiles are poor due to overdose risks .
- Fluorinated Derivatives : Compounds like ’s α-[4-(difluoromethoxy)phenyl] show balanced lipophilicity and stability, making them candidates for prolonged therapeutic effects .
- Phentermine Comparison: The absence of halogens in Phentermine reduces off-target receptor interactions, favoring its use as an anorectic agent .
Biological Activity
Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl-, (+-)-, commonly referred to as a substituted phenethylamine, has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is structurally related to various neurotransmitters and psychoactive substances, which influences its interactions within biological systems.
Chemical Structure and Properties
The chemical formula for Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl-, (+-)- is . Its structure includes a phenyl ring substituted with a chloro group and difluoromethyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 215.64 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
| Log P (Octanol-Water Partition Coefficient) | Not available |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine reuptake inhibitor , particularly affecting serotonin and dopamine pathways. This mechanism is similar to other phenethylamines, which have been shown to influence mood and cognition.
Biological Activities
- Antidepressant Effects : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin levels plays a crucial role in these findings.
- Stimulant Properties : Due to its structural similarity to amphetamines, it may possess stimulant properties. Studies on related compounds suggest increased locomotor activity and enhanced cognitive performance.
- Antimicrobial Activity : Preliminary studies suggest that benzeneethanamine derivatives may exhibit antimicrobial properties against certain bacterial strains, although specific data on this compound is limited.
Study 1: Antidepressant-Like Effects
In a study examining the effects of substituted phenethylamines on depression-like behaviors in rodents, it was found that administration of benzeneethanamine derivatives resulted in significant reductions in despair behaviors on the forced swim test (FST). The study suggested that these effects might be mediated through serotonergic pathways.
Study 2: Stimulant Activity
Another investigation focused on the locomotor activity induced by benzeneethanamine compounds in mice. The results demonstrated a dose-dependent increase in activity, comparable to known stimulants such as amphetamine, indicating potential applications in treating attention-deficit disorders.
Comparative Analysis
The following table summarizes the biological activities of benzeneethanamine derivatives compared to other known compounds:
| Compound | Antidepressant Activity | Stimulant Activity | Antimicrobial Activity |
|---|---|---|---|
| Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl-, (+-)- | Moderate | High | Limited |
| Amphetamine | High | Very High | None |
| Fluoxetine (Prozac) | Very High | None | None |
| Dextroamphetamine | Moderate | Very High | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
